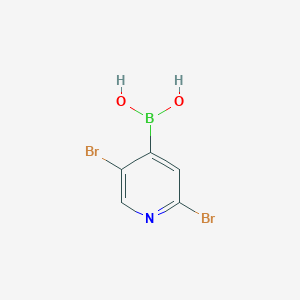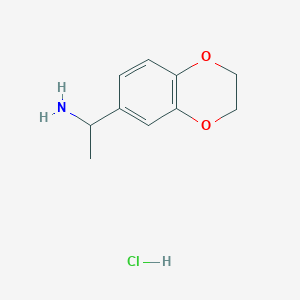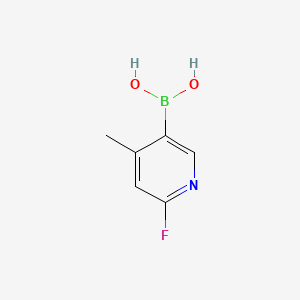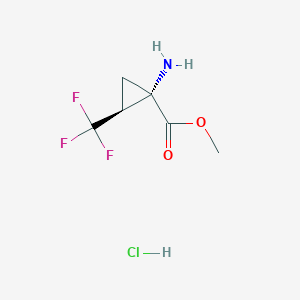![molecular formula C14H11FN2O3S B1386735 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid CAS No. 1019115-34-4](/img/structure/B1386735.png)
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Descripción general
Descripción
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H11FN2O3S and its molecular weight is 306.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Thiazole compounds, which this compound is a derivative of, have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds have been shown to interact with various targets in different ways, depending on their specific structure .
Biochemical Pathways
Thiazole compounds have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole compounds are known to have diverse pharmacokinetic properties, depending on their specific structure .
Result of Action
One study has shown that a thiazole compound ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats, suggesting a potential role in glucose metabolism and lipid regulation .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole compounds .
Análisis Bioquímico
Biochemical Properties
2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. This compound has been shown to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor . The inhibition of xanthine oxidase by this compound is significant because it can potentially reduce the production of uric acid, which is implicated in conditions such as gout . Additionally, the compound’s interaction with oxidative stress markers and inflammatory cytokines suggests its potential role in modulating oxidative stress and inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In studies involving diabetic rat models, this compound has been shown to ameliorate insulin sensitivity and hyperlipidemia . It influences cell function by modulating cell signaling pathways, particularly those involved in glucose metabolism and lipid regulation. The compound’s impact on gene expression is evident from its ability to normalize the levels of pro-inflammatory cytokines and oxidative stress markers . Furthermore, it has been observed to restore the morphology of pancreatic islets and reduce hepatic inflammation in diabetic rats .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of xanthine oxidase, thereby inhibiting its activity . This inhibition is achieved through mixed-type inhibition, where the compound blocks the catalytic active site and prevents substrate binding . Additionally, the compound’s antioxidant properties are attributed to its ability to increase the levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while reducing malondialdehyde (MDA) levels . These interactions highlight the compound’s role in mitigating oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied extensively in laboratory settings. Over time, the compound has demonstrated stability and sustained efficacy in reducing hyperglycemia, glucose intolerance, and insulin resistance in diabetic rat models . The compound’s long-term effects include the normalization of lipid profiles and the attenuation of oxidative stress markers . Histopathological examinations have shown that the compound can restore the morphology of pancreatic islets and reduce hepatic inflammation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at therapeutic doses, the compound effectively ameliorates insulin sensitivity and reduces hyperlipidemia without causing significant adverse effects . At higher doses, there may be potential toxic effects, including hepatic and renal toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes such as xanthine oxidase and modulates oxidative stress markers . Its effects on metabolic flux and metabolite levels are evident from its ability to normalize lipid profiles and reduce pro-inflammatory cytokines . The compound’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters and binding proteins that facilitate its localization to target tissues . Its accumulation in pancreatic islets and hepatic tissues suggests a targeted distribution that enhances its therapeutic effects . Understanding the transport mechanisms can aid in optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is likely directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on oxidative stress and inflammation . Targeting signals and post-translational modifications may play a role in directing the compound to these compartments, enhancing its therapeutic potential .
Propiedades
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-8-3-1-7(2-4-8)12(18)17-14-16-11-9(13(19)20)5-6-10(11)21-14/h1-4,9H,5-6H2,(H,19,20)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMFIEZLKDVBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)








![(3Z)-4-[(3,4-dichlorophenyl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one](/img/structure/B1386674.png)
